molecular formula C6H3FN2 B1322411 5-Fluoronicotinonitrile CAS No. 696-42-4

5-Fluoronicotinonitrile

Cat. No.: B1322411
CAS No.: 696-42-4
M. Wt: 122.1 g/mol
InChI Key: LQJWCPZRNHAVJD-UHFFFAOYSA-N
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Description

5-Fluoronicotinonitrile is an organic compound with the molecular formula C6H3FN2 It is a derivative of nicotinonitrile, where a fluorine atom is substituted at the 5-position of the pyridine ring

Scientific Research Applications

5-Fluoronicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

5-Fluoronicotinonitrile may cause respiratory irritation, be harmful if swallowed, and cause skin and eye irritation . It is recommended to use only in a well-ventilated area and avoid breathing dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

5-Fluoronicotinonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The fluorine atom in this compound enhances its binding affinity to these enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in cell signaling pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis. These effects can result in altered cellular metabolism, including changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, through its fluorine atom. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition results in the accumulation of deoxyuridine monophosphate, which can interfere with DNA replication and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products. These products can have different biochemical and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies in rodent models have shown that high doses of this compound can lead to liver, kidney, and lung toxicity. These toxic effects are associated with oxidative stress, inflammation, and histological changes in the affected organs. Additionally, threshold effects have been observed, where certain dosages result in a sudden increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the metabolism of this compound can lead to the formation of reactive oxygen species, which can cause oxidative damage to cellular components. Additionally, the compound can influence the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical and cellular effects. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues can also vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can interact with nuclear proteins, influencing gene expression and DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronicotinonitrile typically involves the fluorination of nicotinonitrile. One common method is the reaction of nicotinonitrile with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

    5-Chloronicotinonitrile: Similar structure but with a chlorine atom instead of fluorine.

    5-Bromonicotinonitrile: Contains a bromine atom at the 5-position.

    5-Iodonicotinonitrile: Contains an iodine atom at the 5-position.

Comparison: 5-Fluoronicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as higher electronegativity and bond strength. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts.

Properties

IUPAC Name

5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJWCPZRNHAVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625802
Record name 5-Fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-42-4
Record name 5-Fluoro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Zn(CN)2 (2.45 g, 0.020 mol) and 1,1′-bis(diphenylphosphino)ferrocene (0.045 g, 0.0008 mol) were added to a solution of 3-bromo-5-fluoro pyridine (3.5 g, 0.0198 mol) in dimethylformamide. The reaction vessel was purged with argon for 10 min. Next, Pd2(dba)3 (0.04 g, 0.000043 mol) was added and the reaction vessel was purged with argon for another 5 min. The reaction mixture heated to 130° C. for 40 min under microwave irradiation. The reaction mixture was cooled to RT, diluted with water (100 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with a saturated aqueous sodium chloride solution (2×100 mL) and dried over sodium sulphate. The combined organic layers were then concentrated under vacuum to get crude product, which was purified by silica gel column chromatography to afford 5-fluoronicotinonitrile. 1H NMR (400 MHz, CDCl3) δ 8.72 (s, 1H), 8.71-8.70 (d, J=4 Hz, 1H), 7.70-7.76 (d, J=4 Hz, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
2.45 g
Type
catalyst
Reaction Step One
Quantity
0.045 g
Type
catalyst
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key chemical reaction involving 2,6-dichloro-5-fluoronicotinonitrile described in the research?

A1: The research [] describes a method for synthesizing 3-cyano-2-hydroxy-5-fluoropyridin-6-one, and its tautomers, using 2,6-dichloro-5-fluoronicotinonitrile as a starting material. This reaction involves heating 2,6-dichloro-5-fluoronicotinonitrile in a solvent with a basic catalyst and then treating the resulting intermediate with phosphorus trichloride and chlorine gas. Subsequent hydrolysis yields the desired 3-cyano-2-hydroxy-5-fluoropyridin-6-one product.

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